Oct-1-EN-2-ylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-1-EN-2-ylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an oct-1-en-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oct-1-EN-2-ylphosphonic acid typically involves the reaction of oct-1-en-2-ol with phosphorous acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid, to facilitate the formation of the phosphonic acid group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oct-1-EN-2-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted organophosphorus compounds.
Scientific Research Applications
Oct-1-EN-2-ylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorous metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Oct-1-EN-2-ylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: A simpler analog with similar chemical properties but lacking the oct-1-en-2-yl chain.
Oct-1-en-2-ol: The precursor alcohol used in the synthesis of Oct-1-EN-2-ylphosphonic acid.
Phosphine Derivatives: Compounds with a phosphine group instead of a phosphonic acid group.
Uniqueness
This compound is unique due to the presence of both the oct-1-en-2-yl chain and the phosphonic acid group
Properties
CAS No. |
91126-71-5 |
---|---|
Molecular Formula |
C8H17O3P |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
oct-1-en-2-ylphosphonic acid |
InChI |
InChI=1S/C8H17O3P/c1-3-4-5-6-7-8(2)12(9,10)11/h2-7H2,1H3,(H2,9,10,11) |
InChI Key |
RSMJJRYOKGMFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.